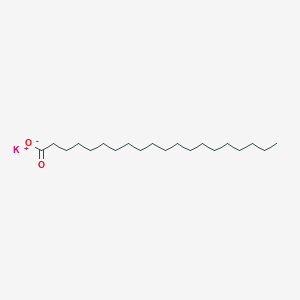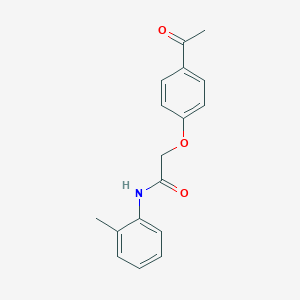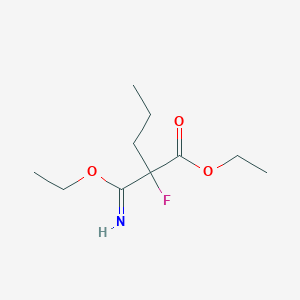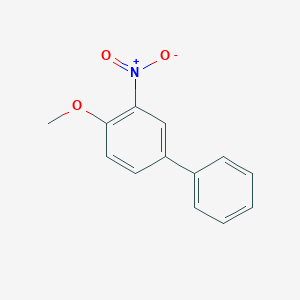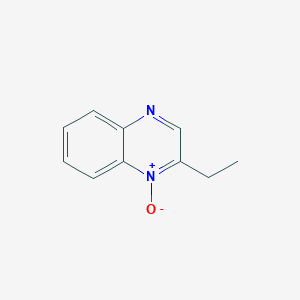
2-Ethylquinoxaline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylquinoxaline 1-oxide (EQ) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical properties. EQ is a potent oxidizing agent that can be used in a variety of applications, including as a model compound for studying the mechanism of action of enzymes and as a probe for detecting reactive oxygen species (ROS) in biological systems.
Applications De Recherche Scientifique
2-Ethylquinoxaline 1-oxide has been widely used in scientific research as a model compound for studying the mechanism of action of enzymes that utilize ROS as a substrate. 2-Ethylquinoxaline 1-oxide can mimic the behavior of ROS and can be used to probe the active site of enzymes to understand their catalytic mechanism. 2-Ethylquinoxaline 1-oxide has also been used as a probe for detecting ROS in biological systems, such as cells and tissues. The reaction of 2-Ethylquinoxaline 1-oxide with ROS generates a fluorescent product that can be detected by spectroscopy.
Mécanisme D'action
2-Ethylquinoxaline 1-oxide is a potent oxidizing agent that can react with a variety of biological molecules, including proteins, lipids, and nucleic acids. The reaction of 2-Ethylquinoxaline 1-oxide with these molecules generates a variety of products, including hydroperoxides, aldehydes, and ketones. The mechanism of action of 2-Ethylquinoxaline 1-oxide involves the transfer of an oxygen atom to the substrate molecule, resulting in the formation of an oxygen-centered radical intermediate. This intermediate can then react with other molecules to generate a variety of products.
Biochemical and physiological effects:
2-Ethylquinoxaline 1-oxide has been shown to have a variety of biochemical and physiological effects in biological systems. 2-Ethylquinoxaline 1-oxide can induce oxidative stress in cells and tissues, leading to the activation of stress response pathways. 2-Ethylquinoxaline 1-oxide can also induce DNA damage and apoptosis in cells, leading to cell death. 2-Ethylquinoxaline 1-oxide has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Ethylquinoxaline 1-oxide in lab experiments is its high reactivity and selectivity towards ROS. 2-Ethylquinoxaline 1-oxide can be used to probe the active site of enzymes that utilize ROS as a substrate, allowing for the study of their catalytic mechanism. 2-Ethylquinoxaline 1-oxide can also be used to detect ROS in biological systems, providing a sensitive and specific method for measuring oxidative stress. However, one of the main limitations of using 2-Ethylquinoxaline 1-oxide is its potential toxicity to cells and tissues. 2-Ethylquinoxaline 1-oxide can induce oxidative stress and DNA damage, leading to cell death. Therefore, careful experimental design and dosing are required to minimize the potential toxic effects of 2-Ethylquinoxaline 1-oxide.
Orientations Futures
There are several future directions for the use of 2-Ethylquinoxaline 1-oxide in scientific research. One potential direction is the development of new methods for the synthesis of 2-Ethylquinoxaline 1-oxide and its derivatives. This could lead to the discovery of new compounds with improved reactivity and selectivity towards ROS. Another potential direction is the use of 2-Ethylquinoxaline 1-oxide in the development of new therapeutic agents for the treatment of diseases such as cancer and inflammation. 2-Ethylquinoxaline 1-oxide has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. Finally, the use of 2-Ethylquinoxaline 1-oxide in the study of oxidative stress and aging could lead to a better understanding of the mechanisms underlying these processes and the development of new interventions to prevent or treat age-related diseases.
Méthodes De Synthèse
2-Ethylquinoxaline 1-oxide can be synthesized by the oxidation of 2-ethylquinoxaline with hydrogen peroxide or peracetic acid. The reaction is typically carried out in an organic solvent, such as acetonitrile or methanol, at room temperature. The resulting product is purified by column chromatography or recrystallization.
Propriétés
Numéro CAS |
16154-82-8 |
|---|---|
Nom du produit |
2-Ethylquinoxaline 1-oxide |
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
2-ethyl-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C10H10N2O/c1-2-8-7-11-9-5-3-4-6-10(9)12(8)13/h3-7H,2H2,1H3 |
Clé InChI |
IWBOEOPSFOYTAS-UHFFFAOYSA-N |
SMILES |
CCC1=[N+](C2=CC=CC=C2N=C1)[O-] |
SMILES canonique |
CCC1=[N+](C2=CC=CC=C2N=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




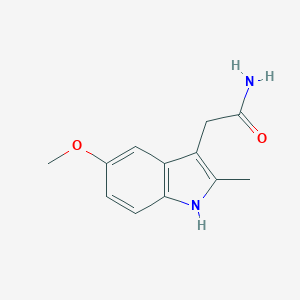
![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)


